

Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-aminoisobutyrate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminoisobutyrate hydrochloride, the methyl ester hydrochloride salt of the non-proteinogenic amino acid α -aminoisobutyric acid (Aib), is a versatile and powerful tool in modern biochemical and pharmaceutical research. Its unique structural feature—a gem-dimethyl group at the α -carbon—imparts significant conformational constraints, making it an invaluable building block for creating peptides with enhanced stability and specific secondary structures. This technical guide provides an in-depth overview of its primary research applications, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate its integration into advanced research and development projects.

Core Applications in Research

The research applications of **Methyl 2-aminoisobutyrate hydrochloride** and its parent amino acid, Aib, are centered on three key areas:

- **Peptide Synthesis:** As a potent helix-inducing residue, Aib is used to engineer peptides with stable α -helical or 3_{10} -helical conformations. This is crucial for mimicking the helical domains of proteins involved in protein-protein interactions.[1][2] The gem-dimethyl group also provides steric hindrance, significantly increasing the peptide's resistance to proteolytic degradation.[3]

- **Amino Acid Transport Studies:** The N-methylated derivative, N-methyl- α -aminoisobutyric acid (MeAIB), is a specific, non-metabolized substrate for the System A amino acid transport system.^{[4][5]} This makes radiolabeled MeAIB an excellent probe for quantifying System A transporter activity, which is often upregulated in cancer cells and is sensitive to insulin.^[6] The non-methylated form has also been used to investigate chloride-dependent amino acid transport in the intestine.^{[7][8]}
- **Pharmaceutical Development:** By enhancing helical stability and proteolytic resistance, the incorporation of Aib is a key strategy in the development of peptide-based therapeutics. Notable examples include the stabilization of Glucagon-Like Peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes and the design of potent inhibitors of the p53-MDM2 interaction, a critical target in oncology.^{[1][9]}

Data Presentation

Table 1: Physicochemical Properties of Methyl 2-aminoisobutyrate Hydrochloride

Property	Value	Reference
CAS Number	15028-41-8	^[10]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	^[10]
Molecular Weight	153.61 g/mol	^[10]
Appearance	White crystalline powder	^[10]
Melting Point	178-182 °C	^[10]
Storage	Store at -20°C (under N ₂)	^[10]

Table 2: Comparative Efficacy of Coupling Reagents for Sterically Hindered Aib Residues

Coupling Reagent	Additive	Base	Relative Efficiency for Hindered Couplings	Key Advantages	Reference
HATU	HOAt	DIPEA/Collidine	Excellent	Highly reactive, faster reaction speed, lower risk of epimerization. .[2][11]	[11]
HBTU	HOBt	DIPEA	Good	Widely used and cost-effective standard reagent.[12]	[11]
PyBOP	-	DIPEA	Very Good	Highly effective, particularly for difficult couplings.	[13]
PyBrOP	-	DIPEA	Excellent	More reactive than PyBOP, used when other reagents fail.	[13]

DIC	HOBt/HOAt	-	Moderate	Improved efficiency with additives; urea byproduct is soluble.	[2]
COMU	-	DIPEA	Excellent	Safer (non-explosive byproducts) and has good solubility.	[2]

Table 3: Impact of Aib Incorporation on Peptide Helicity (Determined by Circular Dichroism)

Peptide Sequence	Aib Position(s)	% Helicity (Fraction, fH)	Conditions	Reference
S16 (Wild-type S peptide)	None	5%	pH 6, 3.3°C	[14]
Ala4Aib (S peptide variant)	4	15%	pH 6, 3.3°C	[14]
Boc-(L-Val-L-Val-Aib) ₄ -OMe	3, 6, 9, 12	Mixture of α - and 3_{10} -helices	TFE solvent	[14]
Ac-Ala-Aib-Ala-Lys-Ala-Aib-Lys-Ala-Lys-Ala-Aib-Gly-Gly-Tyr-NH ₂	2, 6, 11	High (stable helix)	pH 3.1, 25°C	[15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis for incorporating an Aib residue into a peptide sequence. Due to the steric hindrance of Aib, a potent coupling reagent like HATU is recommended.

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Aib-OH)
- Coupling Reagent: HATU
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvent: DMF
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

Methodology:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (for standard amino acids):
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.
 - Monitor coupling completion with a Kaiser test.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Aib Coupling (Hindered Coupling):
 - In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.
 - Add the activated solution to the deprotected resin.
 - Agitate for 2-4 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time may be extended or a double coupling may be necessary.[\[11\]](#)
 - Monitor coupling completion with a Kaiser test.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.
- Final Deprotection: Perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.
- Cleavage and Deprotection:
 - Wash the final peptide-resin with DCM and dry under vacuum.
 - Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

- Gently agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Amino Acid Transport Assay Using Radiolabeled MeAIB

This protocol describes a method to measure the activity of the System A amino acid transporter in cultured cells using [^{14}C] or [^{11}C]-labeled N-methyl- α -aminoisobutyric acid (MeAIB).

Materials:

- Cultured cells (e.g., K562 human erythroleukemic cells)[4]
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Radiolabeled [^{14}C]MeAIB or [^{11}C]MeAIB
- Scintillation fluid and counter
- Inhibitors (optional, for specificity controls)

Methodology:

- Cell Culture: Culture cells to the desired confluency (e.g., logarithmic growth phase). For adherent cells, seed them in multi-well plates. For suspension cells, they can be assayed in

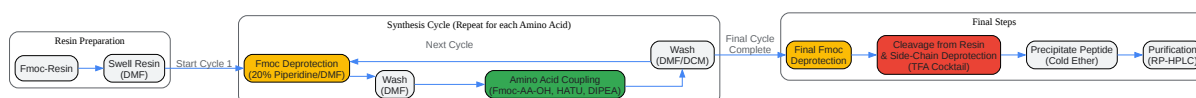
microcentrifuge tubes.

- Preparation:
 - Wash the cells twice with pre-warmed PBS to remove residual amino acids from the culture medium.
 - Pre-incubate the cells in PBS for 15-30 minutes at 37°C to deplete intracellular amino acid pools.
- Uptake Assay:
 - Initiate the uptake by adding PBS containing a known concentration of radiolabeled MeAIB (e.g., 1-10 μ M).
 - Incubate for a defined period (e.g., 1-15 minutes, determined from a time-course experiment to ensure initial linear uptake rates) at 37°C.
 - For inhibition studies, pre-incubate the cells with the inhibitor for a specified time before adding the radiolabeled MeAIB.
- Termination of Uptake:
 - Rapidly terminate the transport by washing the cells three times with ice-cold PBS. This stops the transporter activity and removes extracellular radiolabel.
- Cell Lysis and Quantification:
 - Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
 - Transfer the cell lysate to a scintillation vial.
 - Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

- Calculate the uptake rate as picomoles or nanomoles of MeAIB per milligram of protein per minute.
- Compare the uptake rates between different experimental conditions (e.g., with and without an inhibitor, or between different cell lines).[4][6]

Visualizations: Workflows and Signaling Pathways

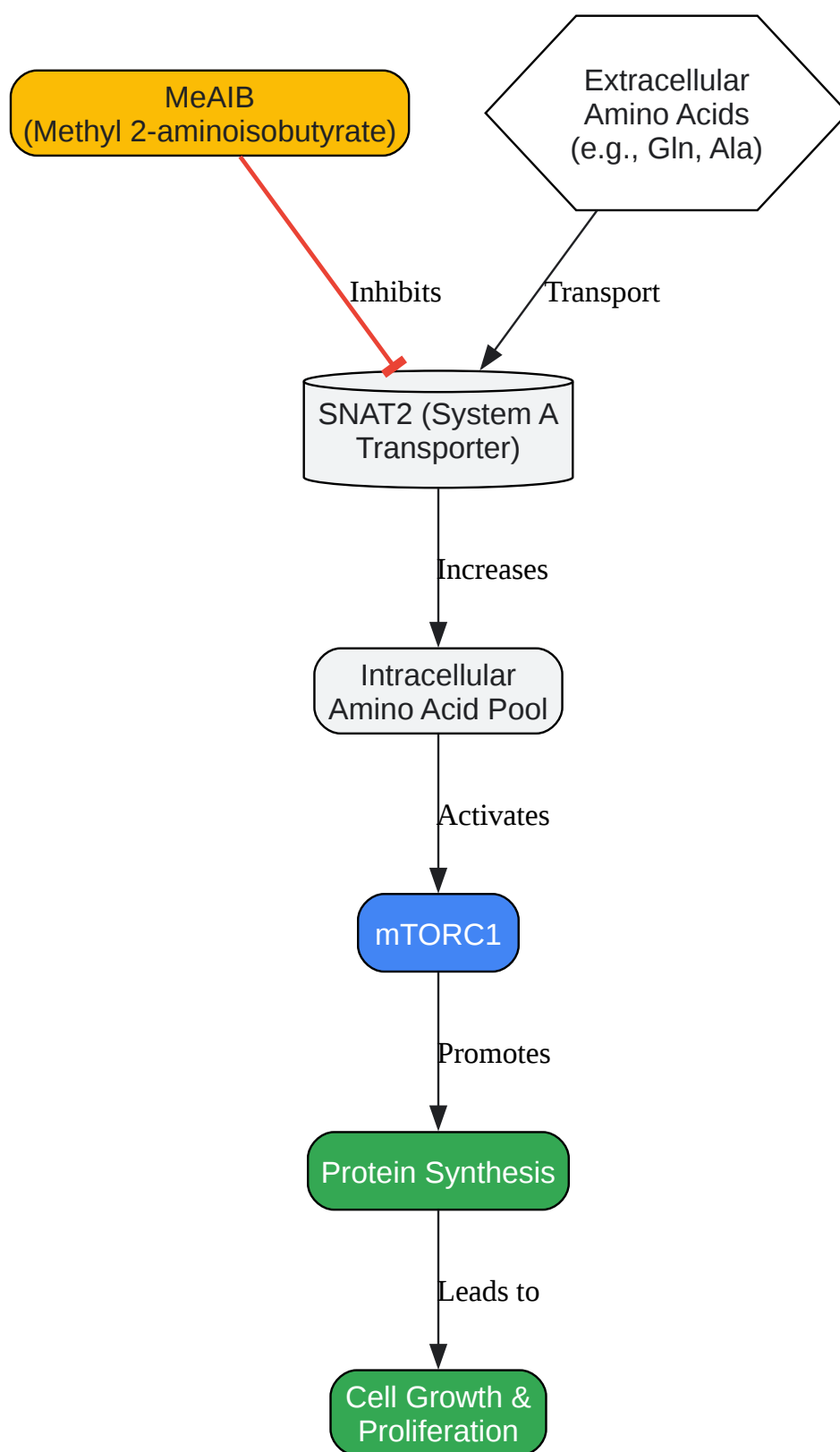
Solid-Phase Peptide Synthesis (SPPS) Workflow



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A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

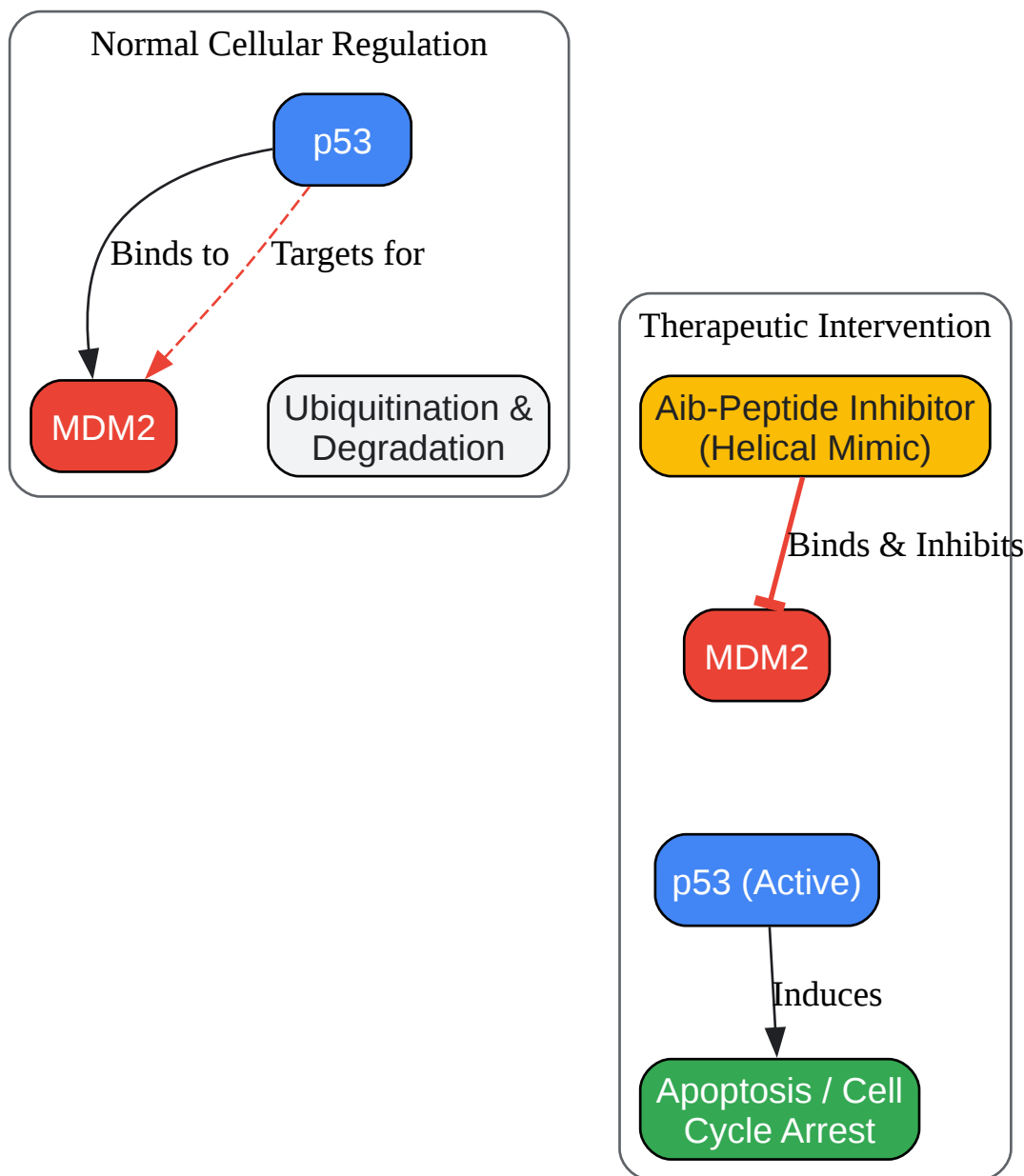
MeAIB Inhibition of System A and its Impact on the mTOR Signaling Pathway



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Inhibition of the SNAT2 transporter by MeAIB reduces intracellular amino acid levels, leading to downregulation of the mTORC1 signaling pathway.

Aib-Peptide Inhibition of the p53-MDM2 Interaction



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Aib-containing helical peptides mimic the p53 N-terminal helix, inhibiting the p53-MDM2 interaction, stabilizing p53, and promoting apoptosis in cancer cells.[9]

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- To cite this document: BenchChem. [Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555793#what-is-methyl-2-aminoisobutyrate-hydrochloride-used-for-in-research]

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